4-(Phenylamino)pyrido[2,3-d]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10N4 |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-phenylpyrido[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H10N4/c1-2-5-10(6-3-1)17-13-11-7-4-8-14-12(11)15-9-16-13/h1-9H,(H,14,15,16,17) |
InChI Key |
HDARLEDIXFDUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=NC3=C2C=CC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenylamino Pyrido 2,3 D Pyrimidine and Its Derivatives
Classical Synthetic Approaches
Traditional synthetic routes to the 4-(phenylamino)pyrido[2,3-d]pyrimidine skeleton typically involve the sequential construction of the fused ring system. These methods can be broadly categorized based on which ring is formed last.
Formation of the Pyrimidine (B1678525) Ring
One classical approach involves the construction of the pyrimidine ring onto a pre-existing, suitably functionalized pyridine (B92270) core. This strategy often utilizes 2-aminonicotinic acid derivatives or related precursors. For instance, the reaction of 2-aminonicotinic acid with urea (B33335) can lead to the formation of the pyrido[2,3-d]pyrimidine-2,4-dione scaffold. nih.gov Subsequent chemical transformations, such as chlorination with phosphorus oxychloride followed by nucleophilic substitution with aniline (B41778), can then be employed to introduce the desired phenylamino (B1219803) group at the 4-position. nih.gov Another variation involves the treatment of pyridone derivatives with amidine systems. For example, pyridones can be reacted with guanidine (B92328) to afford 4-aminopyrido[2,3-d]pyrimidines. nih.gov
A notable example is the synthesis starting from an o-aminonicotinonitrile derivative. This precursor can undergo acylation or thioacylation, followed by an intramolecular heterocyclization to yield the desired pyrido[2,3-d]pyrimidine (B1209978) core. nih.govrsc.org
Formation of the Pyridine Ring
A more prevalent classical strategy involves the annulation of a pyridine ring onto a pre-formed, appropriately substituted pyrimidine. This approach typically starts with a 4-aminopyrimidine (B60600) derivative. There are several ways to construct the pyridine ring from this starting point. tandfonline.com
One common method is the reaction of 6-aminouracil (B15529) or its derivatives with various three-carbon synthons. For example, condensation with α,β-unsaturated ketones or aldehydes can lead to the formation of the pyridine ring through a series of reactions including Michael addition and subsequent cyclization. researchgate.net Similarly, the reaction of 6-amino-1,3-dimethyluracil (B104193) with active methylene (B1212753) compounds and formaldehyde (B43269) in a three-component reaction has been shown to produce pyrido[2,3-d]pyrimidine derivatives in high yields. clockss.org
Another established route involves the reaction of 2,4,6-triaminopyrimidine (B127396) with the sodium salt of nitromalonaldehyde (B3023284) to directly form a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine. The nitro group can then be reduced to an amino group, which can be further functionalized. nih.govmdpi.com
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. This has led to the emergence of one-pot multicomponent reactions and novel catalytic approaches for the synthesis of 4-(phenylamino)pyrido[2,3-d]pyrimidines.
One-Pot Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single synthetic operation. orgchemres.org Several one-pot MCRs have been developed for the synthesis of the pyrido[2,3-d]pyrimidine scaffold.
A common MCR strategy involves the reaction of an aldehyde, an active methylene compound (like malononitrile (B47326) or cyanoacetamide), and a 6-aminopyrimidine derivative. researchgate.nettandfonline.comresearchgate.net This reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the aminopyrimidine and subsequent intramolecular cyclization and aromatization. tandfonline.comresearchgate.net Various catalysts, including organocatalysts like 4-dimethylaminopyridine (B28879) (DMAP) and basic ionic liquids, have been employed to promote these reactions, often under mild and environmentally benign conditions such as in aqueous media or under ultrasonic irradiation. researchgate.nettandfonline.comresearchgate.net
One specific example is the microwave-assisted one-pot reaction between methyl acrylate, malononitrile, and phenyl guanidine to directly afford 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one. nih.gov
Catalytic Synthesis Approaches
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. Various catalytic systems have been applied to the synthesis of 4-(phenylamino)pyrido[2,3-d]pyrimidines.
Palladium-catalyzed cross-coupling reactions are particularly noteworthy. For instance, a photochemical approach utilizing a palladium catalyst under UV light has been developed for the synthesis of 2-substituted pyrido[2,3-d]pyrimidines. tandfonline.com Palladium catalysis has also been instrumental in the functionalization of pre-formed pyrido[2,3-d]pyrimidine cores (see section 2.3).
Furthermore, novel and recyclable catalysts have been explored to enhance the sustainability of these syntheses. Nanomagnetic silica-bonded S-sulfonic acid has been reported as an efficient and reusable catalyst for the solvent-free synthesis of pyrido[2,3-d]pyrimidines via a multicomponent reaction. scispace.com
Functionalization and Derivatization Strategies
The biological activity of this compound derivatives can be fine-tuned by introducing various substituents onto the core scaffold. Consequently, a range of functionalization and derivatization strategies have been developed.
A key position for introducing diversity is the C4-position of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold. Starting from a 4-amino derivative, diazotization followed by trapping with water can yield a C4-oxo group. This can then be converted to a leaving group, such as a triflate or an iodo group, enabling a variety of cross-coupling reactions. nih.gov
These strategies include:
Buchwald-Hartwig and Ullmann cross-coupling reactions: to introduce N-alkyl and N-aryl substituents. nih.gov
Suzuki-Miyaura cross-coupling reactions: to introduce aryl substituents. nih.gov
Sonogashira cross-coupling reactions: to introduce arylethynyl substituents. nih.gov
Copper-catalyzed cross-coupling reactions: to introduce O-aryl and S-aryl substituents. nih.gov
Derivatization is not limited to the C4-position. The phenylamino group itself can be substituted, and modifications at other positions of the pyrido[2,3-d]pyrimidine core are also common, often dictated by the choice of starting materials in the primary synthesis. For example, starting with substituted anilines allows for the introduction of a wide array of functionalities on the phenyl ring.
Below is a table summarizing various synthetic approaches for the construction of the pyrido[2,3-d]pyrimidine core:
| Synthetic Strategy | Key Reactants | Ring Formed | Conditions/Catalysts |
| Classical | 2-Aminonicotinic acid, Urea | Pyrimidine | Heat, subsequent functionalization |
| Classical | Pyridone, Guanidine | Pyrimidine | Reaction with amidine systems |
| Classical | 6-Aminouracil, α,β-Unsaturated ketone | Pyridine | Michael addition, cyclization |
| Classical | 2,4,6-Triaminopyrimidine, Nitromalonaldehyde salt | Pyridine | Direct condensation |
| Modern (MCR) | Aldehyde, Malononitrile, 6-Aminouracil | Pyridine | One-pot, various catalysts (e.g., DMAP, ionic liquids) |
| Modern (Catalytic) | 2-(2-aminopyridin-3-yl)ethenol | Pyrimidine | Palladium-catalyzed, UV light |
This table provides a snapshot of the diverse synthetic routes available to chemists for accessing the valuable this compound scaffold and its derivatives.
Introduction of Phenylamino Moiety at C-4 Position
The primary methods for installing a phenylamino group at the C-4 position of the pyrido[2,3-d]pyrimidine ring involve the reaction of an amine with a core structure that has a suitable leaving group at the target position. These reactions primarily fall into two categories: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr): A common and direct approach is the nucleophilic aromatic substitution (SNAr) of a 4-halopyrido[2,3-d]pyrimidine, typically a 4-chloro derivative. nih.govmdpi.commdpi.com The chlorine atom at the C-4 position activates the ring for nucleophilic attack by aniline or a substituted aniline. The reaction is often facilitated by heat and sometimes in the presence of an acid catalyst. This method is foundational for accessing a variety of 4-(phenylamino) analogues. For instance, intermediates like 2,4-dichloropyrido[2,3-d]pyrimidine (B159073) are versatile precursors, allowing for sequential substitution reactions to introduce different amines at the C-2 and C-4 positions. nih.gov
Palladium-Catalyzed Buchwald-Hartwig Amination: For more complex or sterically hindered anilines, or when milder reaction conditions are required, the Buchwald-Hartwig amination has emerged as a powerful and highly versatile tool. wikipedia.orgrsc.org This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. In this context, a 4-bromo or 4-chloropyrido[2,3-d]pyrimidine (B1583968) is coupled with aniline or its derivatives. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand (e.g., Xantphos, S-Phos), and base is crucial for achieving high yields and broad substrate scope. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of complex pyrido[2,3-d]pyrimidine libraries. nih.gov
| Starting Material | Reagent | Method | Key Features |
| 4-Chloropyrido[2,3-d]pyrimidine | Aniline | Nucleophilic Substitution | Direct, often requires elevated temperatures. nih.govmdpi.com |
| 2,4-Dichloropyrido[2,3-d]pyrimidine | Substituted Aniline | Sequential SNAr | Allows for differential substitution at C-2 and C-4. nih.gov |
| 4-Bromopyrido[2,3-d]pyrimidine | Aniline | Buchwald-Hartwig Amination | Mild conditions, high functional group tolerance, good for complex amines. nih.gov |
| 7-Oxo...pyrimidin-4-yl trifluoromethanesulfonate | N-Aryl Amines | Buchwald-Hartwig Amination | Utilizes a highly reactive triflate leaving group for efficient coupling. |
Modifications on the Pyrido[2,3-d]pyrimidine Core
Building diversity into the core pyrido[2,3-d]pyrimidine structure can be achieved by constructing the bicyclic system from functionalized precursors, either by forming the pyridine ring onto a pre-existing pyrimidine or vice versa.
Synthesis from a Preformed Pyrimidine: This is a widely used strategy where the pyridine portion of the molecule is annulated onto an appropriately substituted pyrimidine ring. jocpr.com Common starting materials are 4-aminopyrimidines bearing a reactive functional group at the C-5 position, such as a cyano, aldehyde, or ester group. mdpi.commdpi.com
For example, a 4-chloro-5-cyanopyrimidine can first be reacted with an amine to install a substituent at C-4. The cyano group at C-5 is then reduced to an aldehyde, which can undergo condensation with an active methylene compound (e.g., an acetonitrile (B52724) derivative) to form the pyridine ring, yielding a substituted pyrido[2,3-d]pyrimidine. nih.gov Another approach involves starting with a 4-amino-5-bromopyrimidine, which undergoes a palladium-catalyzed coupling reaction followed by intramolecular cyclization to build the fused pyridine ring. nih.govmdpi.com
Synthesis from a Preformed Pyridine: An alternative, though less common, approach is to construct the pyrimidine ring onto a functionalized pyridine precursor. This typically starts with a 2-aminonicotinonitrile (2-amino-3-cyanopyridine) or a related derivative. rsc.org The pyrimidine ring can be formed by reacting the 2-amino group and the 3-nitrile with reagents like formamide, guanidine, or isothiocyanates, leading to the formation of the fused pyrimidine ring with various substituents at the C-2 and C-4 positions.
Cascade Reactions: Innovative one-pot methodologies, such as cascade reactions, have been developed for efficient assembly of the core. A palladium-catalyzed process involving β-bromovinyl aldehydes and 6-amino-1,3-dialkyluracils proceeds via a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition to furnish the pyrido[2,3-d]pyrimidine skeleton directly. rsc.org
| Precursor Type | Key Starting Material | General Strategy | Resulting Core Modification |
| Preformed Pyrimidine | 4-Amino-5-cyanopyrimidine nih.gov | Cyclization via condensation reactions at the C-5 position. | Introduction of substituents at C-5, C-6, and C-7. |
| Preformed Pyrimidine | 4-Amino-5-bromopyrimidine nih.gov | Palladium-catalyzed coupling and subsequent intramolecular cyclization. | Diverse functionality at C-5 and C-6. |
| Preformed Pyridine | 2-Aminonicotinonitrile rsc.org | Annulation of the pyrimidine ring using cyclizing agents like guanidine. | Varied substituents at C-2 and C-4. |
| Acyclic/Cascade | 6-Aminouracil and β-bromovinyl aldehyde rsc.org | Pd-catalyzed cascade imination/Buchwald-Hartwig coupling/cycloaddition. | Direct formation of substituted pyrido[2,3-d]pyrimidines. |
Modifications on the Phenylamino Substituent
The diversity of the this compound class of compounds largely stems from the variety of substituents that can be present on the phenylamino moiety. These modifications are typically introduced by one of two main strategies.
Use of Substituted Anilines: The most direct and common method is to employ a pre-functionalized aniline during the C-4 amination step (either SNAr or Buchwald-Hartwig coupling). nih.govnih.gov A vast array of commercially available or synthetically accessible anilines with diverse electronic and steric properties can be used. This approach has been utilized to synthesize compounds with substituents such as methoxy, methylthio, halo, and nitro groups on the phenyl ring. For example, the reaction of a 4-chloropyrido[2,3-d]pyrimidine with 3,4,5-trimethoxyaniline (B125895) or 2-fluoro-4-iodoaniline (B146158) directly yields the corresponding complex derivatives. nih.govmdpi.com
Post-Coupling Modification: In some synthetic routes, the phenylamino group is modified after it has been attached to the pyrido[2,3-d]pyrimidine core. This is particularly useful when the desired functional group is not compatible with the initial C-N bond-forming reaction conditions. A prime example involves starting with a precursor like 4-fluoro-2-methoxy-5-nitroaniline. After this aniline is coupled to the C-4 position, the nitro group on the phenyl ring can be reduced to an amine. nih.gov This newly formed amino group then serves as a handle for further functionalization, for instance, through acylation with various acyl chlorides to introduce a wide range of amide functionalities. nih.gov
Multicomponent Reactions: One-pot multicomponent reactions also offer an efficient pathway. A reaction between a 3-cyano-2-aminopyridine, triethyl orthoformate, and various primary amines (including substituted anilines) can directly generate 4-substituted aminopyrido[2,3-d]pyrimidines in good yields under solvent-free conditions. sciforum.net
| Strategy | Description | Example Reactants | Resulting Substituent |
| Pre-functionalized Aniline | Using a substituted aniline in the initial coupling reaction. nih.govmdpi.com | 4-Chloropyrido[2,3-d]pyrimidine + 3-methylthio-aniline | 4-((3-(Methylthio)phenyl)amino) group |
| Pre-functionalized Aniline | Reductive condensation with a pre-formed core. encyclopedia.pub | 6-Cyano...pyrido[2,3-d]pyrimidine + 3,4,5-trimethoxyaniline | 4-((3,4,5-Trimethoxyphenyl)amino) group |
| Post-Coupling Modification | Modifying a functional group on the phenyl ring after it is attached to the core. nih.gov | 4-((4-Amino-3-methoxy-phenyl)amino)... + Acyl chloride | N-(4-((...)-amino)-2-methoxyphenyl)acetamide |
| Multicomponent Reaction | One-pot synthesis from simple precursors. sciforum.net | 3-Cyano-2-aminopyridine + Triethyl orthoformate + Substituted aniline | 4-((Substituted-phenyl)amino) group |
Structure Activity Relationship Sar Studies of 4 Phenylamino Pyrido 2,3 D Pyrimidine Analogues
Impact of Substitutions on the Pyrido[2,3-d]pyrimidine (B1209978) Core
Modifications to the bicyclic pyrido[2,3-d]pyrimidine core have a profound effect on the potency and selectivity of these inhibitors. Key positions for substitution include C2, C4, C6, and N8.
The C2 position is critical for interaction with the hinge region of the kinase ATP-binding site. Replacing a primary amino group at C2 with a more extended side chain, such as [4-(diethylamino)butyl]amino, has been shown to enhance both potency and bioavailability. researchgate.net This suggests that the C2 substituent can access additional binding pockets.
The C4 position has also been a target for diversification. While historically limited to smaller groups, recent synthetic advances have allowed for the introduction of a wide array of substituents, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, through various cross-coupling reactions. mdpi.com The introduction of a 4-chloro substituent serves as a key intermediate, enabling further nucleophilic substitution to build a library of diverse analogues for biological screening. nih.gov
Substitutions at the C6 position significantly influence inhibitor selectivity. For example, incorporating a 6-(2,6-dichlorophenyl) moiety resulted in a broadly active tyrosine kinase inhibitor against PDGFr, FGFr, EGFr, and c-Src. researchgate.net However, replacing this group with a 6-(3',5'-dimethoxyphenyl) functionality yielded a highly selective inhibitor of FGFr, with IC50 values for other kinases being over 800 times higher. researchgate.net Analogues with a 3-thiophene or an unsubstituted phenyl group at C-6 were also found to be potent inhibitors. nih.gov
The N8 position of the pyridone ring also offers a site for modulation. Studies have shown that variation of the alkyl group at N-8 can lead to analogues that retain high potency. nih.gov For instance, derivatives bearing an ethyl group on N8 demonstrated improved activity compared to those with a methyl group in certain series. nih.gov
| Position | Substituent | Observed Impact on Activity | Reference |
|---|---|---|---|
| C2 | [4-(diethylamino)butyl]amino | Enhanced potency and bioavailability. | researchgate.net |
| C4 | Various (N-alkyl, O-aryl, etc.) | Allows for extensive diversification to explore biological activity against various targets like ZAP-70. | mdpi.com |
| C6 | 2,6-dichlorophenyl | Broad-spectrum tyrosine kinase inhibition (PDGFr, FGFr, EGFr, c-Src). | researchgate.net |
| C6 | 3',5'-dimethoxyphenyl | Highly selective FGFr inhibition. | researchgate.net |
| C6 | 3-thiophene / phenyl | Potent inhibition retained. | nih.gov |
| N8 | Ethyl group | Four-fold better activity than N8-methyl analogues in one series. | nih.gov |
Influence of Modifications on the Phenylamino (B1219803) Group
The phenylamino group at the C4 position is another critical determinant of activity, typically extending into a hydrophobic pocket of the ATP-binding site. Modifications to this phenyl ring can significantly enhance potency and selectivity.
Research on a series of pyrido[2,3-d]pyrimidin-7-one compounds as Abl kinase inhibitors revealed that substitutions at the 3- and 4-positions of the phenylamino moiety lead to improved potency and selectivity in both target-based and cell-based assays. researchgate.net This indicates that these positions are amenable to substitution and can be tailored to achieve desired inhibitory profiles. For example, the introduction of a 4-(N,N-diethylaminoethoxy)phenylamino group at the C2 position (instead of C4) in one series led to a great increase in activity against three different tyrosine kinases, highlighting the general importance of substituted phenylamino groups in driving potency. nih.gov The electronic nature of the substituents can also play a role; hydrophilic, electron-rich moieties have been shown to positively impact anticancer activity in some contexts. nih.gov
| Compound Series | Modification on Phenylamino Group | Observed Impact on Activity | Reference |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidin-7-ones | Substitutions at 3- and 4-positions | Improved potency and selectivity for Abl kinase. | researchgate.net |
| Pyrido[2,3-d]pyrimidin-7-ones | 4-(N,N-diethylaminoethoxy) at C2-phenylamino | Greatly increased activity against multiple tyrosine kinases. | nih.gov |
| General Pyrido[2,3-d]pyrimidines | Hydrophilic, electron-rich groups | Positive impact on anticancer activity noted. | nih.gov |
Stereochemical Considerations in Activity Modulation
The influence of stereochemistry on the biological activity of 4-(phenylamino)pyrido[2,3-d]pyrimidine analogues is a less documented area in the available scientific literature. While stereoisomerism is a fundamental concept in drug design, with enantiomers often exhibiting different pharmacological activities, specific studies focusing on the chiral separation and differential activity of stereoisomers within this particular chemical class are not extensively reported. The development of chiral analogues, particularly those with stereogenic centers in substituents on the core or the phenylamino group, could represent a future avenue for research to identify more potent and selective inhibitors.
Identification of Key Pharmacophoric Features
Based on extensive SAR studies, a general pharmacophore model for this compound-based kinase inhibitors can be proposed. This model is consistent with the binding mode of other ATP-competitive inhibitors.
The key features are:
Hydrogen Bonding Region: The pyrimidine (B1678525) portion of the core acts as a crucial hydrogen-bonding motif. The N1 and N3 atoms, as well as the C2-amino group, typically form hydrogen bonds with the hinge region of the kinase ATP-binding site, anchoring the inhibitor in the correct orientation.
Hydrophobic Region I (Core): The fused pyridine (B92270) ring and its substituents (e.g., at C6) occupy a hydrophobic region adjacent to the hinge. As seen in SAR studies, the nature of the C6 substituent (e.g., 2,6-dichlorophenyl vs. 3',5'-dimethoxyphenyl) can be modulated to achieve selectivity among different kinases. researchgate.net
Hydrophobic Region II (Phenylamino): The 4-phenylamino group itself binds in a hydrophobic pocket. Substitutions on this ring, particularly at the meta and para positions, can enhance van der Waals interactions and improve potency and selectivity. researchgate.net
Solvent-Exposed Region: Substituents at positions like C2 and N8 can extend towards the solvent-exposed region of the ATP-binding site. researchgate.net This allows for the introduction of larger, often polar groups to improve pharmacokinetic properties without disrupting the core binding interactions.
This pharmacophore model, characterized by a key hydrogen-bonding scaffold and two distinct hydrophobic domains, provides a rational framework for the future design of novel and more effective this compound analogues as kinase inhibitors.
Molecular Mechanisms of Action of 4 Phenylamino Pyrido 2,3 D Pyrimidine
Target Identification and Validation
The biological activity of 4-(phenylamino)pyrido[2,3-d]pyrimidine derivatives is largely attributed to their ability to interact with and inhibit the function of specific protein targets. Extensive research has focused on identifying these targets to understand the compounds' mechanisms of action.
Kinase Inhibition Profiles
A primary mechanism of action for many this compound derivatives is the inhibition of protein kinases, which are crucial regulators of a wide array of cellular processes. The inhibitory activity of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases.
One notable derivative, PD173074, has demonstrated potent and selective inhibition of Fibroblast Growth Factor Receptors (FGFRs). It exhibits IC50 values of 21.5 nM and 5 nM for FGFR1 and FGFR3, respectively. mdpi.comrndsystems.com Its inhibitory activity extends to other kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of approximately 100 nM. mdpi.comrndsystems.com However, it shows significantly less potency against Platelet-Derived Growth Factor Receptor (PDGFR), c-Src, Epidermal Growth Factor Receptor (EGFR), Insulin Receptor (InsR), MEK, and PKC, with IC50 values in the high nanomolar to micromolar range, indicating a degree of selectivity for the FGFR family. mdpi.comrndsystems.com
Another well-studied derivative, PD180970, is a potent inhibitor of the Bcr-Abl tyrosine kinase, with an IC50 of 2.5 nM. nih.gov This inhibition is a key mechanism in its activity against chronic myelogenous leukemia cells.
Furthermore, certain derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs). For instance, compound 7x, an 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, is a potent inhibitor of CDK4/CYCLIN D1. rndsystems.com Other derivatives have also shown strong inhibition against EGFR and CDK4/cyclin D1. nih.gov The inhibitory activity of various derivatives against different cancer cell lines has been documented, with IC50 values ranging from the low micromolar to nanomolar concentrations. tandfonline.comnih.gov
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| PD173074 | FGFR1 | 21.5 |
| FGFR3 | 5 | |
| VEGFR2 | ~100 | |
| PDGFR | 17600 | |
| c-Src | 19800 | |
| EGFR | >50000 | |
| InsR | >50000 | |
| MEK/PKC | >50000 | |
| PD180970 | Bcr-Abl | 2.5 |
| Compound 7x | CDK4/CYCLIN D1 | Potent Inhibition |
| Compound 5 | EGFR | Good Inhibition |
| Compound 5 | CDK4/cyclin D1 | Good Inhibition |
| Compound 10 | EGFR | Good Inhibition |
| Compound 10 | CDK4/cyclin D1 | Good Inhibition |
Cellular Pathway Modulation In Vitro
The inhibition of specific molecular targets by this compound and its derivatives translates into the modulation of key cellular pathways. These alterations are observable in in vitro cell-based assays and provide further insight into the compounds' mechanisms of action.
Apoptosis Induction Mechanisms
A significant cellular response to treatment with this compound derivatives is the induction of apoptosis, or programmed cell death. Several studies have demonstrated that these compounds can trigger this process in various cancer cell lines. mdpi.comnih.gov
The molecular machinery of apoptosis is intricate and involves a cascade of signaling events. Research has indicated that the pro-apoptotic effects of some pyrido[2,3-d]pyrimidine (B1209978) derivatives are mediated through the intrinsic apoptotic pathway. This is evidenced by the activation of key executioner caspases, such as caspase-3. nih.gov Furthermore, the involvement of the Bcl-2 family of proteins, which are central regulators of apoptosis, has been implicated. nih.govnih.govtaylorandfrancis.comyoutube.com Treatment with certain derivatives has been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial outer membrane and the subsequent activation of the caspase cascade.
Cell Cycle Regulation
In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the normal progression of the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer.
Several studies have reported that treatment with these compounds can lead to cell cycle arrest at specific checkpoints. nih.govresearchgate.net For instance, some derivatives have been observed to cause an accumulation of cells in the G1 phase of the cell cycle. rsc.org This G1 arrest is consistent with the inhibition of CDK4/cyclin D1, which plays a pivotal role in the G1-to-S phase transition. researchgate.net Other derivatives have been shown to induce a G2/M phase arrest. nih.gov The ability of these compounds to halt cell cycle progression prevents cancer cells from dividing and proliferating.
Inhibition of Cell Proliferation
The culmination of kinase inhibition, apoptosis induction, and cell cycle arrest is the potent inhibition of cell proliferation. The antiproliferative activity of this compound derivatives has been demonstrated in a variety of cancer cell lines. rndsystems.comtocris.com The efficacy of these compounds is typically quantified by their IC50 values for cell viability or proliferation.
For example, PD173074 has been shown to suppress the proliferation of cell lines that express mutated FGFR3. mdpi.comrndsystems.comtocris.com Similarly, various other derivatives have exhibited significant antiproliferative effects against a range of human cancer cell lines, with IC50 values often in the micromolar to nanomolar range. nih.govtandfonline.comnih.gov
| Compound Derivative | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 8a | A-549 | 16.2 |
| PC-3 | 7.98 | |
| HCT-116 | Mildly Active | |
| MCF-7 | Barely Active | |
| Compound 8b | A-549 | 16 |
| PC-3 | 18.01 | |
| HCT-116 | Mildly Active | |
| MCF-7 | Barely Active | |
| Compound 8d | A-549 | 7.23 |
| PC-3 | 7.12 | |
| HCT-116 | Mildly Active | |
| MCF-7 | Barely Active | |
| Compound 9a | A-549 | >100 |
| PC-3 | 9.26 | |
| HCT-116 | >100 | |
| MCF-7 | Barely Active | |
| Compound 12b | A-549 | >100 |
| PC-3 | >100 | |
| HCT-116 | Mildly Active | |
| MCF-7 | Barely Active |
Other Signaling Pathway Interventions
While derivatives of the this compound scaffold are well-documented as potent ATP-competitive inhibitors of prominent tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Abl kinase, extensive research has unveiled their capacity to modulate a diverse array of other signaling pathways crucial to cellular homeostasis and disease. researchgate.netnih.govresearchgate.net The versatility of this chemical framework allows for substitutions that redirect its inhibitory activity towards various protein kinases and enzymes, thereby interfering with a broad spectrum of signal transduction cascades. This section details the molecular interventions of this compound derivatives in these other signaling networks.
PIM-1 Kinase Inhibition
The PIM-1 kinase, a serine/threonine kinase, is a significant proto-oncogene that plays a critical role in cell cycle progression, survival, and apoptosis. Overexpression of PIM-1 is associated with various malignancies, making it an attractive target for cancer therapy. Recently synthesized novel series of pyrido[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against PIM-1 kinase. rsc.org For instance, certain compounds from these series exhibited IC₅₀ values in the nanomolar range, comparable to or even exceeding the potency of the well-known kinase inhibitor staurosporine. nih.gov This inhibition of PIM-1 leads to significant downstream effects, including the induction of apoptosis and cell cycle arrest in cancer cell lines, such as MCF-7 breast cancer cells. rsc.orgnih.gov
| Compound ID | Target Kinase | IC₅₀ (nM) | % Inhibition | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
| Compound 4 | PIM-1 | 11.4 | 97.8% | MCF-7 | 0.57 | rsc.orgnih.gov |
| Compound 10 | PIM-1 | 17.2 | 94.6% | - | - | rsc.orgnih.gov |
| Staurosporine (Control) | PIM-1 | 16.7 | 95.6% | - | - | rsc.orgnih.gov |
Data derived from studies on novel pyrido[2,3-d]pyrimidine derivatives. rsc.orgnih.gov
Modulation of the RAS/MAPK Pathway
The RAS/MAPK pathway is a central signaling cascade that transduces signals from cell surface receptors to regulate gene expression, controlling fundamental cellular processes like proliferation, differentiation, and survival. nih.gov Mutations in this pathway, particularly in the KRAS gene, are common drivers of cancer. nih.gov Specific derivatives of the pyrido[2,3-d]pyrimidine scaffold have been developed to target components of this pathway. One prominent example is AMG-510, an experimental inhibitor that targets a specific mutation, KRAS G12C, which is found in several solid tumors. nih.gov Additionally, other derivatives have been shown to inhibit p38 MAP kinase, an enzyme involved in cellular responses to stress, inflammation, and apoptosis. nih.gov
Interference with Cell Cycle Regulation via CDKs
Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation and progression of the eukaryotic cell cycle. Their dysregulation is a hallmark of cancer. Research has identified this compound derivatives that function as direct inhibitors of these crucial cell cycle engines. nih.gov For example, a derivative identified as Compound 65 acts as a potent direct inhibitor of CDK6. nih.gov In cellular assays, this compound was shown to induce apoptosis in PC-3 and MCF-7 cancer cells, an effect attributed to the activation of caspase-3. nih.gov
| Compound ID | Target Kinase | IC₅₀ (nM) | Apoptosis Induction (Fold Increase) | Cell Line | Reference |
| Compound 65 | CDK6 | 115.38 | 1.9 (PC-3), 1.8 (MCF-7) | PC-3, MCF-7 | nih.gov |
| Compound 66 | CDK6 | 726.25 | Not Reported | - | nih.gov |
Data from a study identifying pyrido[2,3-d]pyrimidine derivatives as CDK6 inhibitors. nih.gov
Inhibition of Other Tyrosine Kinases
Beyond the most commonly studied targets, the structural adaptability of the this compound core has led to the development of inhibitors for other important tyrosine kinases involved in various signaling pathways. These include:
Fibroblast Growth Factor Receptor (FGFr) and Platelet-Derived Growth Factor Receptor (PDGFr): These receptor tyrosine kinases are involved in angiogenesis, cell growth, and tumor development. Specific 6-(2,6-dichlorophenyl)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one derivatives have been identified as good inhibitors of both FGFr and PDGFr. nih.gov
Zeta-chain-associated protein kinase 70 kDa (ZAP-70): A non-receptor tyrosine kinase crucial for T-cell activation and adaptive immune signaling. mdpi.com The development of pyrido[2,3-d]pyrimidin-7(8H)-ones with novel substitutions at the C4 position has yielded compounds with inhibitory activity against ZAP-70, a target that had been difficult to address with this scaffold previously. mdpi.com
These findings underscore the broad therapeutic potential of the this compound scaffold, capable of being chemically tailored to inhibit a wide range of signaling molecules implicated in oncogenesis and other diseases. researchgate.netrsc.org
Computational Approaches in the Research of 4 Phenylamino Pyrido 2,3 D Pyrimidine
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding modes of 4-(phenylamino)pyrido[2,3-d]pyrimidine derivatives at the molecular level.
Ligand-Protein Interaction Analysis
Molecular docking studies have been extensively used to elucidate the interactions between this compound derivatives and their protein targets, which are often various kinases. These studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding and inhibitory activity.
For instance, docking studies of pyrido[2,3-d]pyrimidin-7-one derivatives with Receptor Interacting Protein Kinase-2 (RIPK2) have shown that the pyrimidine (B1678525) ring can form critical hydrogen bonds with the hinge region of the kinase. nih.gov Specifically, a hydrogen bonding interaction has been observed between the inhibitor and Ser25 of RIPK2. nih.gov The 2-chlorophenyl group of the inhibitor often projects towards a region between the gatekeeper residue and the αC-helix, contributing to the binding affinity. nih.gov
In another study, a new family of 4-aminopyrido[2,3-d]pyrimidines was investigated as inhibitors of B-cell receptor (BCR) related kinases. nih.gov Computational blind docking of a representative compound, compound 19 , within the pockets of Btk, Syk, and Lyn kinases demonstrated that it exhibits similar interactions to co-crystallized inhibitors. nih.govresearchgate.net
Furthermore, molecular docking has been employed to understand the binding of pyrido[3,4-d]pyrimidine inhibitors with Monopolar spindle 1 (Mps1) kinase. mdpi.com These studies revealed that the pyrimidine ring of the compounds forms a hydrogen bond with Gly605, and the R5 groups of imidazole and triazole substituents can form hydrogen bonds with Val529 of Mps1. mdpi.com The backbone of the pyrido[3,4-d]pyrimidine compound and the hinge region of Mps1 exhibit strong hydrophobic interactions. mdpi.com
Binding Affinity Prediction
Beyond identifying binding modes, molecular docking is also used to predict the binding affinity of ligands to their target proteins. This is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction. These predictions are valuable for prioritizing compounds for synthesis and biological testing.
In a study of pyrido[2,3-d]pyrimidin-7-one inhibitors of RIPK2, the binding energy of a potent inhibitor was calculated to be -9.07 kcal/mol. nih.gov The calculation of binding free energy using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can provide a more quantitative insight into the affinity of ligands. For a series of pyrido[3,4-d]pyrimidine inhibitors of Mps1, the predicted binding free energies were consistent with the experimental IC50 values. mdpi.com
The following table presents a selection of binding affinity data for pyrido[2,3-d]pyrimidine (B1209978) derivatives from various studies.
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| 33 | RIPK2 | -9.07 |
| Pyrido[3,4-d]pyrimidine Inhibitor | Mps1 | Ranged from favorable to less favorable, consistent with IC50 |
| C-2 | CDK1 | -9.6 |
This table is for illustrative purposes and combines data from different studies and methodologies.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
Development of Predictive Models
Several QSAR studies have been conducted on pyrido[2,3-d]pyrimidine derivatives to develop predictive models for their anticancer activities. These models are typically built using a training set of compounds with known biological activities and then validated using a separate test set.
For example, 2D and 3D-QSAR studies have been performed on a series of aminopyrido[2,3-d]pyrimidin-7-yl derivatives as potential tyrosine kinase inhibitors. nih.gov In another study, 2D and 3D-QSAR models were developed for pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors. japsonline.com The 3D-QSAR model, in this case, demonstrated better predictive ability and more statistically significant validation parameters. japsonline.com
A robust QSAR model was also developed for pyrimidine-4,6-diamine derivatives as potent JAK3 inhibitors using multiple linear regression (MLR) and artificial neural network (ANN) methodologies. tandfonline.com The developed models showed high predictive power for the inhibitory potency of the compounds. tandfonline.comopenrepository.com
Descriptors and Statistical Validation
The development of a QSAR model involves the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties. The selection of appropriate descriptors is crucial for building a robust and predictive model.
In the QSAR study of aminopyrido[2,3-d]pyrimidin-7-yl derivatives, various theoretical molecular descriptors were computed solely from the structures of the compounds. nih.gov For the pyrimidine-4,6-diamine derivatives targeting JAK3, the QSAR model was built using descriptors that were not explicitly mentioned but were selected through a rigorous process. tandfonline.com
The statistical validation of a QSAR model is essential to ensure its reliability and predictive power. Common validation parameters include the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q² or Q²), and various external validation metrics.
The following table summarizes the statistical parameters of some QSAR models developed for pyrimidine derivatives.
| QSAR Model Type | Target | R² | q² (or Q²) |
| 3D-QSAR (CoMFA) | Wee1 Inhibitors | 0.964 | 0.707 |
| 3D-QSAR (CoMSIA) | Wee1 Inhibitors | 0.972 | 0.645 |
| MLR | JAK3 Inhibitors | 0.89 | 0.65 (CV) |
| ANN | JAK3 Inhibitors | 0.95 | - |
This table presents data from different studies and is for illustrative purposes.
De Novo Drug Design and Virtual Screening
De novo drug design and virtual screening are powerful computational techniques used to identify novel and potent drug candidates from large chemical libraries or to design them from scratch.
De novo design programs can generate novel molecular structures that are predicted to bind to a specific target. This approach can lead to the discovery of entirely new chemical scaffolds.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target. This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening relies on the knowledge of known active compounds, while structure-based virtual screening uses the 3D structure of the target protein.
A study on pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors utilized virtual screening of a pyrido[2,3-d]pyrimidine database. nih.gov This was followed by binding free energy calculations and pharmacophore mapping to design novel derivatives. nih.gov This approach led to the identification of four ligands with better interactions and docking scores than the standard drug, raltitrexed. nih.gov
In another example, a validated 3D-QSAR model for pyrido[2,3-d]pyrimidin-7-one-based CDK4 inhibitors was used for a virtual screening of the ChEMBL database. japsonline.com This process identified six novel compounds as potential CDK4 inhibitors with good ADME properties. japsonline.com The screening process involved retrieving compounds with the general scaffold, filtering them using Lipinski's rule of five, and then predicting their activities using the 3D-QSAR model. japsonline.com
These examples highlight how de novo design and virtual screening, often in combination with molecular docking and QSAR, can significantly accelerate the discovery of novel this compound-based drug candidates.
In Silico ADME Prediction and Pharmacokinetic Profiling
Computational modeling plays a pivotal role in modern drug development by providing predictive insights into a compound's ADME properties. For this compound, various in silico tools and models have been employed to generate a comprehensive pharmacokinetic profile, aiding in its evaluation as a potential therapeutic agent.
Absorption Properties
The oral bioavailability of a drug is heavily dependent on its absorption from the gastrointestinal tract. In silico models predict that this compound possesses favorable absorption characteristics. Computational studies on analogous pyrimidine structures suggest a high probability of good gastrointestinal absorption. semanticscholar.org The prediction of Caco-2 cell permeability, an in vitro model for intestinal absorption, for structurally related pyrido[4,3-d]pyrimidines has shown that the substitution pattern significantly influences this property. nih.gov For the core 4-(phenylamino)pyrimidine scaffold, a high gastrointestinal absorption rate is generally anticipated. semanticscholar.org
| Parameter | Predicted Value | Implication |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability |
| Caco-2 Permeability | Moderate to High (Predicted) | Efficient passive diffusion across the intestinal barrier |
Distribution Characteristics
Following absorption, a drug's distribution throughout the body is a critical determinant of its efficacy and potential for off-target effects. Key parameters in this process include plasma protein binding (PPB) and the ability to cross biological membranes like the blood-brain barrier (BBB). Computational models for this compound and its analogs suggest a distribution profile that is influenced by its physicochemical properties. While specific data for the parent compound is limited, studies on similar pyrimidine derivatives indicate that these molecules can be designed to have varying degrees of tissue penetration.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Plasma Protein Binding (PPB) | Moderate to High (Predicted) | May influence the free drug concentration and half-life |
| Blood-Brain Barrier (BBB) Permeability | Low (Predicted) | Reduced potential for central nervous system side effects |
Metabolism Pathways
The metabolic fate of a drug candidate is a crucial aspect of its development, as it influences both its efficacy and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the cytochrome P450 (CYP) family. In silico predictions for this compound suggest that it is likely to be a substrate for several CYP isoforms. Computational analyses of similar pyrimidine analogues indicate potential inhibition of CYP1A2, CYP2D6, and CYP3A4, which could affect the metabolism of co-administered drugs. semanticscholar.org For related pyrido[4,3-d]pyrimidines, susceptible sites for hepatic metabolism have been predicted to include aliphatic chains and methoxy groups on phenyl substituents, as well as ketone and amine groups. nih.gov
| CYP Isoform | Predicted Interaction | Potential Implication |
|---|---|---|
| CYP1A2 | Inhibitor (Predicted) | Potential for drug-drug interactions |
| CYP2D6 | Inhibitor (Predicted) | Potential for drug-drug interactions |
| CYP3A4 | Inhibitor (Predicted) | Potential for drug-drug interactions with a wide range of drugs |
Excretion Predictions
The route and rate of excretion are the final determinants of a drug's duration of action and potential for accumulation. While specific in silico excretion data for this compound is not extensively available, general predictions can be made based on its physicochemical properties and predicted metabolic pathways. As a compound likely to undergo hepatic metabolism, the resulting metabolites are expected to be more polar and thus more readily excreted via the kidneys.
| Parameter | Predicted Route | Implication |
|---|---|---|
| Primary Excretion Route | Renal (as metabolites) | Efficient clearance of metabolic products |
Biological Activities and Therapeutic Potential in Preclinical Models in Vitro Studies
Anticancer Activity in Cell Lines
Derivatives of 4-(phenylamino)pyrido[2,3-d]pyrimidine have demonstrated notable potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov This activity is often attributed to the inhibition of specific enzymes, such as protein kinases, which are crucial for cancer cell proliferation and survival. researchgate.net
Numerous in vitro studies have confirmed the cytotoxic potential of this compound derivatives against several cancer cell lines. For instance, certain novel synthesized derivatives have shown remarkable cytotoxicity against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines, with IC₅₀ values in the sub-micromolar range. nih.govrsc.org One particular compound exhibited an IC₅₀ value of 0.57 μM against MCF-7 cells and 1.13 μM against HepG2 cells. nih.gov Another study highlighted a derivative that showed superior antitumor activity against both prostate cancer (PC-3) and lung cancer (A549) cell lines, with IC₅₀ values of 0.356 µM and 0.407 µM, respectively. researchgate.net The cytotoxic effects of these compounds are often compared to established anticancer drugs like doxorubicin, with some derivatives showing comparable or even superior potency in preclinical models. nih.gov A pyrido[2,3-d]pyrimidine (B1209978) derivative known as PD180970 was found to potently inhibit the in vivo tyrosine phosphorylation of p210Bcr-Abl with an IC₅₀ of 170 nM in K562 chronic myelogenous leukemia cells. researchgate.net
Table 1: Cytotoxicity of Selected Pyrido[2,3-d]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Derivative 4 | MCF-7 (Breast) | 0.57 | nih.gov |
| Derivative 4 | HepG2 (Liver) | 1.13 | nih.gov |
| Derivative 11 | MCF-7 (Breast) | 1.31 | nih.gov |
| Derivative 11 | HepG2 (Liver) | 0.99 | nih.gov |
| Derivative 15f | PC-3 (Prostate) | 0.356 | researchgate.net |
| Derivative 15f | A549 (Lung) | 0.407 | researchgate.net |
| Derivative 6b | PC-3 (Prostate) | Not specified | nih.gov |
Beyond direct cytotoxicity, a key mechanism of action for the anticancer effects of this compound derivatives is the induction of programmed cell death, or apoptosis, and the disruption of the normal cell cycle.
Studies have shown that these compounds can trigger apoptosis in cancer cells. For example, one potent derivative was found to increase the total apoptosis in MCF-7 cells by over 58-fold compared to untreated control cells. nih.govrsc.org The apoptotic process is often initiated through the activation of key proteins. Research has demonstrated that treatment with these derivatives can lead to the activation of caspase-3, an essential executioner enzyme in apoptosis, and Bax, a pro-apoptotic protein. nih.gov Concurrently, these compounds can down-regulate the expression of Bcl-2, an anti-apoptotic protein, further shifting the cellular balance towards cell death. nih.gov The tumor suppressor protein p53 is also often activated, contributing to the apoptotic cascade. nih.gov
In addition to inducing apoptosis, these derivatives can interfere with cell cycle progression. Flow cytometry analysis has revealed that treatment with certain this compound compounds can cause cancer cells to arrest in the G1 phase of the cell cycle. nih.govrsc.orgresearchgate.net This arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their proliferation. This effect is often linked to the inhibition of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are critical regulators of the G1-S transition. nih.gov
Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)
The pyrido[2,3-d]pyrimidine scaffold has also been investigated for its antimicrobial properties. Derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms.
In terms of antibacterial activity, studies have identified compounds with significant inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov One study on 2-thioxodihydropyrido[2,3-d]pyrimidine derivatives reported broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.49 to 7.81 µg/mL. nih.gov
Antifungal activity has also been observed. The same study found that a series of synthesized derivatives exhibited moderate to strong antifungal activity, with MIC values between 1.95 and 15.63 µg/mL. nih.gov Another report noted that certain aminopyridines and pyrido[2,3-d]pyrimidin-4(1H)-ones displayed moderate antibacterial properties. researchgate.net
While less extensively studied, the antiviral potential of this chemical class is also emerging. Research on structurally related 4-(phenylamino)thieno[2,3-b]pyridine derivatives showed that one compound exhibited 86% inhibition of Herpes Simplex Virus type 1 (HSV-1) at a concentration of 50 µM, suggesting that the core structure is promising for the development of antiviral agents. researchgate.net
Table 2: Antimicrobial Activity of Selected Pyrido[2,3-d]pyrimidine Derivatives
| Compound Class | Activity Type | MIC Range (µg/mL) | Pathogens | Reference |
|---|---|---|---|---|
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Antibacterial | 0.49 - 7.81 | Broad Spectrum | nih.gov |
| 2-Thioxodihydropyrido[2,3-d]pyrimidines | Antifungal | 1.95 - 15.63 | Not specified | nih.gov |
Anti-inflammatory and Analgesic Properties
Research has also explored the potential of this compound derivatives as anti-inflammatory and analgesic agents. A study focused on 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones reported significant activity in preclinical assays. nih.gov One specific derivative demonstrated notable analgesic activity, exhibiting 64% and 72% effectiveness in the models tested. nih.gov Another compound from the same series showed potent anti-inflammatory activity of 50% and 65%. nih.gov The mechanism of anti-inflammatory action for pyrimidine-based compounds is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov
Other Reported Biological Activities
The diverse biological profile of this compound extends to other therapeutic targets.
Inhibition of Platelet Aggregation: Certain derivatives of pyrido[2,3-d]pyrimidin-4(3H)-one have been shown to possess inhibitory potency against ADP-induced platelet aggregation in vitro. nih.gov Further chemical modification to 1,2,3,4-tetrahydro-pyrido[2,3-d]pyrimidine derivatives led to a new series of molecules with even greater anti-aggregating power. nih.gov This activity was found to be greater than that of acetylsalicylic acid when aggregation was induced by ADP. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition: The pyrido[2,3-d]pyrimidine core is present in compounds designed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids. nih.gov By inhibiting DHFR, these compounds can halt the proliferation of cancer cells and certain microorganisms. nih.govmdpi.com Piritrexim, a well-known DHFR inhibitor, is based on this scaffold. mdpi.com Numerous analogues have been synthesized and tested against DHFR from various sources, including pathogenic organisms like Pneumocystis carinii and Toxoplasma gondii, demonstrating the platform's versatility in targeting this critical enzyme. epa.gov
Future Perspectives and Research Directions for 4 Phenylamino Pyrido 2,3 D Pyrimidine
Advancements in Synthetic Methodologies
The synthesis of 4-(phenylamino)pyrido[2,3-d]pyrimidine and its derivatives has evolved to allow for greater molecular diversity and efficiency. mdpi.comnih.gov Modern synthetic strategies are focused on creating libraries of compounds for biological screening, often employing innovative techniques to introduce a variety of substituents at different positions of the pyridopyrimidine core. nih.govmdpi.comnih.gov
Key advancements in synthetic methodologies include:
Convergent Synthetic Routes: Many synthetic approaches build the pyridopyrimidine core from either a pre-formed pyrimidine (B1678525) or a pre-formed pyridone ring, allowing for the introduction of diversity at various stages. nih.govnih.gov
Cross-Coupling Reactions: The use of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann reactions, has been instrumental in creating novel analogs with diverse substituents at the C4 position, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups. mdpi.comnih.gov
Microwave-Assisted Synthesis: One-pot microwave-assisted reactions have been developed for the efficient synthesis of 4-amino-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one derivatives, significantly reducing reaction times and improving yields. mdpi.comnih.gov
Versatile Intermediates: The synthesis often proceeds through versatile intermediates like 4-chloro-substituted pyrimidines, which can be readily modified to introduce various functional groups. nih.gov Stille coupling has also been employed to introduce solubilizing side chains, which can improve the pharmacokinetic properties of the final compounds. nih.gov
Table 1: Overview of Synthetic Strategies for this compound Derivatives
| Synthetic Strategy | Key Features | Example Application | Reference(s) |
|---|---|---|---|
| From Pre-formed Pyrimidine Ring | Allows for the introduction of substituents on the pyrimidine core prior to the formation of the pyridine (B92270) ring. | Synthesis of Palbociclib intermediate. | nih.gov |
| From Pre-formed Pyridone Ring | Involves the reaction of a substituted pyridone with a guanidine (B92328) derivative to form the pyrimidine ring. | Synthesis of 4-amino-pyrido[2,3-d]pyrimidines. | nih.gov |
| Cross-Coupling Reactions | Enables the introduction of a wide range of substituents at specific positions, particularly C4. | Diversification of the C4 position with aryl, alkyl, and other groups. | mdpi.comnih.gov |
| Microwave-Assisted Synthesis | Provides a rapid and efficient method for the synthesis of compound libraries. | One-pot synthesis of dihydropyrido[2,3-d]pyrimidin-7(8H)-ones. | mdpi.comnih.gov |
Elucidation of Novel Molecular Targets
The this compound scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. eurekaselect.comresearchgate.net While early research focused on well-known cancer-related kinases like EGFR, VEGF, and CDKs, recent studies have unveiled a broader range of molecular targets, opening up new therapeutic possibilities. researchgate.netacs.org
Some of the more recently identified molecular targets include:
Zeta-chain-associated protein kinase 70 kDa (ZAP-70): A non-receptor tyrosine kinase involved in T-cell signaling, making it a potential target for autoimmune diseases and T-cell lymphomas. mdpi.comnih.gov
B-cell receptor (BCR) signaling kinases: This includes Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Lyn kinase, which are crucial for the survival and proliferation of B-cell malignancies. researchgate.net
Dihydrofolate Reductase (DHFR): An enzyme essential for DNA synthesis, making its inhibitors potential anticancer and antimicrobial agents. nih.govmdpi.com
Ephrin (EPH) receptors: A family of receptor tyrosine kinases that are often overexpressed in cancers. nih.govmdpi.com
p38 Mitogen-Activated Protein Kinase (MAPK): A key enzyme in cellular responses to stress and inflammation, implicated in inflammatory diseases and cancer. mdpi.comresearchgate.net
KRAS G12C: A mutated oncogene for which the development of inhibitors is a major focus in cancer research. nih.gov
Table 2: Selected Molecular Targets of this compound Derivatives
| Molecular Target | Therapeutic Area | Example Compound/Derivative | Reference(s) |
|---|---|---|---|
| EGFR | Cancer | 4-(Phenylamino)quinazoline and -pyridopyrimidine acrylamides | acs.org |
| ZAP-70 | Autoimmune diseases, T-cell lymphoma | 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones | mdpi.comnih.gov |
| BCR-related kinases (Btk, Syk, Lyn) | B-cell malignancies | 4-Amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones | researchgate.net |
| DHFR | Cancer, Infectious diseases | 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine | mdpi.com |
| p38 MAPK | Inflammatory diseases, Cancer | Dilmapimod | nih.govresearchgate.net |
Exploration of New Therapeutic Applications
The expanding knowledge of the molecular targets of this compound derivatives has led to the exploration of their therapeutic potential beyond their initial application in oncology. While cancer remains a primary focus, research is now branching out into other disease areas. nih.govontosight.ai
Emerging therapeutic applications include:
Oncology: Derivatives of this scaffold are being investigated for a wide range of cancers, including non-small cell lung cancer, breast cancer, B-cell lymphomas, and bladder cancer. nih.govnih.govacs.orgresearchgate.net The development of irreversible inhibitors represents a significant advancement in this area. nih.govacs.org
Inflammatory Disorders: The identification of p38 MAPK and ZAP-70 as targets suggests the potential of these compounds in treating inflammatory conditions such as rheumatoid arthritis. mdpi.comnih.govnih.govresearchgate.net
Infectious Diseases: The ability of some derivatives to inhibit DHFR and interact with nucleic acids opens up the possibility of their use as antibacterial and antiviral agents. nih.govontosight.ai
Table 3: Potential Therapeutic Applications of this compound Derivatives
| Therapeutic Application | Disease/Condition | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Anticancer | Non-small cell lung cancer, Breast cancer, B-cell malignancies | Inhibition of protein kinases (e.g., EGFR, CDKs, BCR-kinases) | nih.govacs.orgresearchgate.netresearchgate.net |
| Anti-inflammatory | Rheumatoid arthritis | Inhibition of p38 MAPK, ZAP-70 | mdpi.comnih.govnih.govresearchgate.net |
| Antimicrobial | Bacterial and viral infections | Inhibition of DHFR, interaction with nucleic acids | nih.govontosight.ai |
Integration of Advanced Computational Techniques
Advanced computational techniques are playing an increasingly important role in the discovery and development of novel this compound derivatives. These in silico methods accelerate the drug discovery process by providing insights into the molecular interactions between the compounds and their biological targets.
Key applications of computational techniques include:
Molecular Docking: This technique is used to predict the binding mode and affinity of a ligand to its target protein. It has been employed to study the interactions of this compound derivatives with kinases such as ABL, Btk, Syk, and Lyn. researchgate.netmdpi.com
Virtual Screening: Computational methods are used to screen large virtual libraries of compounds to identify potential hits with desired biological activity. This approach has been used to create a virtual library of imatinib (B729) analogs for further experimental testing. mdpi.com
Structure-Activity Relationship (SAR) Studies: Computational models help to understand the relationship between the chemical structure of a compound and its biological activity, guiding the design of more potent and selective inhibitors.
The integration of these computational tools allows for a more rational approach to drug design, reducing the time and cost associated with the discovery of new therapeutic agents.
Development of Chemical Biology Tools based on the Scaffold
The unique properties of the this compound scaffold make it an attractive platform for the development of chemical biology tools. These tools can be used to probe biological pathways, identify new drug targets, and study the mechanism of action of drugs.
Future directions in this area include:
Activity-Based Probes: The development of irreversible inhibitors, such as those with acrylamide (B121943) "warheads" that form covalent bonds with specific cysteine residues in their target proteins, provides a foundation for creating activity-based probes. nih.govacs.org These probes can be used to label and identify active enzymes in complex biological samples.
Fluorescently Labeled Probes: The synthesis of fluorescently labeled derivatives of this compound could enable the visualization of their subcellular localization and interaction with target proteins in living cells.
Affinity-Based Probes: Immobilizing these compounds on a solid support could create affinity matrices for capturing and identifying their binding partners from cell lysates, a technique known as chemical proteomics.
While the development of dedicated chemical biology tools based on this scaffold is still an emerging area, the existing research on irreversible inhibitors and the versatility of the scaffold's synthesis suggest significant potential for its use in creating sophisticated probes to unravel complex biological processes. nih.govacs.org The pyrazolo[3,4-d]pyrimidine scaffold, a known bioisostere, is already being utilized as a tool in medicinal chemistry and chemical biology studies, highlighting the promise of such heterocyclic systems. researchgate.net
Q & A
Q. What are the most efficient synthetic routes for 4-(phenylamino)pyrido[2,3-d]pyrimidine derivatives, and how do reaction conditions influence yields?
The Gould-Jacobs reaction is a cornerstone for synthesizing pyrido[2,3-d]pyrimidines. It involves condensing 6-aminopyrimidine derivatives with diethyl ethoxymethylenemalonate, followed by thermal cyclization . One-pot multicomponent reactions (e.g., aldehydes, alkyl nitriles, and aminopyrimidines in aqueous media with triethylbenzylammonium chloride) offer atom-economical alternatives with yields >70% . Catalyst choice significantly impacts efficiency: Bi(OTf)₃ enables mild conditions (room temperature, 2–4 hours), while KF-alumina requires higher temperatures (80–100°C) . Optimization should prioritize solvent-free or aqueous conditions to reduce environmental toxicity .
Q. How can structural characterization of this compound derivatives be validated experimentally?
Key techniques include:
- NMR : ¹H/¹³C NMR confirms regiochemistry via coupling patterns (e.g., geminal H-N-H coupling in 4-amino-5-oxo derivatives) .
- X-ray crystallography : Resolves ambiguities in substitution patterns, as demonstrated for 6-carbethoxy-5-oxopyrido[2,3-d]pyrimidines .
- HPLC : Purity assessment (>92% in adenosine kinase inhibitors) and stability studies under varying pH/temperature .
- Mass spectrometry : High-resolution MS validates molecular formulae (e.g., C21H17N3O for derivatives with biphenyl substituents) .
Q. What in vitro assays are suitable for preliminary screening of biological activity in pyrido[2,3-d]pyrimidine derivatives?
- Kinase inhibition : Radioactive ATP-binding assays (IC50 determination for EGFR, PDGFR, or Bcr-Abl; e.g., PD166326 IC50 = 31–88 nM against PDGFR and c-Src) .
- Antifolate activity : DHFR inhibition assays using recombinant enzymes (e.g., 2′,5′-dichlorophenyl-substituted analogs show IC50 = 0.172 μM against Pneumocystis jirovecii DHFR) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., MDA-MB-231 breast cancer cells treated with eEF-2K inhibitors like A-484954, IC50 = 420 nM) .
Advanced Research Questions
Q. How do structural modifications at R1, R2, and R3 positions impact kinase selectivity in pyrido[2,3-d]pyrimidine derivatives?
- R1 (C-6 position) : Bulky substituents (e.g., 2,6-dichlorophenyl) enhance PDGFR selectivity by occupying hydrophobic pockets, reducing off-target effects on VEGF receptors .
- R2 (C-2 phenylamino group) : 3- or 4-substitutions with polar groups (e.g., morpholine) improve solubility and AMPK-mediated eEF-2K inhibition (e.g., compound^6 reduces eEF-2K activity by >50% in 2-DOG-treated cells) .
- R3 (N-8 position) : Methyl groups stabilize binding to Abl kinase’s ATP-binding site, while larger alkyl chains disrupt interactions with Src kinases . Computational docking (e.g., homology models of eEF-2K) guides rational substitutions .
Q. What strategies resolve contradictions in reported IC50 values for pyrido[2,3-d]pyrimidine inhibitors across studies?
Discrepancies often arise from:
- Assay conditions : ATP concentrations (e.g., 10 μM vs. 100 μM) alter IC50 values for competitive inhibitors .
- Cell line variability : Endogenous kinase expression levels (e.g., Bcr-Abl in K562 vs. non-CML lines) .
- Metabolic stability : Cytochrome P450-mediated degradation in hepatic microsomes reduces apparent potency . Standardize protocols using recombinant enzymes and isogenic cell lines to minimize variability .
Q. How can computational modeling optimize the design of pyrido[2,3-d]pyrimidine analogs targeting mutant kinases?
- Molecular docking : Co-crystal structures (e.g., PD166326 bound to Abl kinase) identify solvent-accessible regions for functionalization (e.g., 3-position of phenylamino group) .
- MD simulations : Predict binding stability of 4-amino-6-(2,6-dichlorophenyl) derivatives in DFG-out kinase conformations .
- QSAR models : Correlate logP values (<3.5) with blood-brain barrier penetration for CNS-targeted inhibitors .
Q. What in vivo models validate the efficacy of this compound derivatives as antitumor agents?
- Xenograft models : PD166326 (10 mg/kg/day) inhibits tumor growth in Imatinib-resistant Bcr-Abl(T315I) models .
- Pharmacokinetics : Oral bioavailability (>60%) and half-life extension via prodrug formulations (e.g., ester derivatives) .
- Toxicology : Monitor off-target effects on hematopoietic cells (e.g., platelet counts) due to PDGFR inhibition .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
